molecular formula C9H8ClFO2 B1326515 Ethyl 4-chloro-3-fluorobenzoate CAS No. 203573-08-4

Ethyl 4-chloro-3-fluorobenzoate

Cat. No. B1326515
M. Wt: 202.61 g/mol
InChI Key: DCYPLEKPDBBLSM-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-fluorobenzoate is a chemical compound that is part of a broader class of substances known for their potential use in pharmaceutical synthesis and material science. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share similar structural motifs, such as chloro and fluoro substituents on a benzene ring, and the presence of an ester group as seen in ethyl esters.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that may include halogenation, esterification, and the formation of heterocyclic structures. For instance, the preparation of a complex naphthyridine derivative is described, which involves a sequence of reactions including reduction, regiosselective deprotonation, methylation, selenation, oxidation, and syn-elimination . This suggests that the synthesis of ethyl 4-chloro-3-fluorobenzoate could similarly involve strategic functional group manipulations and protective group strategies.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-chloro-3-fluorobenzoate is characterized by the presence of halogen atoms on a benzene ring, which can significantly influence the electronic distribution and reactivity of the molecule. For example, the compound (Z)-Ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate features a dihedral angle between the chlorobenzene and fluorobenzene rings, which affects the overall shape and potential intermolecular interactions of the molecule . This information can be extrapolated to suggest that ethyl 4-chloro-3-fluorobenzoate would also exhibit specific electronic and steric properties due to its halogen substituents.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds is often influenced by the electron-withdrawing effects of the halogens, which can activate or deactivate the ring towards further chemical reactions. The papers provided do not directly discuss the reactivity of ethyl 4-chloro-3-fluorobenzoate, but they do mention the synthesis of hydrazones from 4-fluorobenzoic acid hydrazide, indicating that halogenated benzoic acids can undergo condensation reactions with hydrazides to form hydrazones . This suggests that ethyl 4-chloro-3-fluorobenzoate could potentially participate in similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-chloro-3-fluorobenzoate can be inferred from the properties of structurally related compounds. Halogen atoms like chlorine and fluorine can affect the boiling point, melting point, and solubility of the compound. The presence of an ester functional group would contribute to the compound's solubility in organic solvents and possibly lower its boiling point compared to the corresponding carboxylic acid. The papers do not provide specific data on the physical properties of ethyl 4-chloro-3-fluorobenzoate, but the methodologies used for characterizing similar compounds, such as NMR and mass spectrometry, would likely be applicable for determining its properties .

Scientific Research Applications

Antituberculosis Activity

Ethyl 4-chloro-3-fluorobenzoate derivatives demonstrate significant potential in the treatment of tuberculosis. One study synthesized a series of substituted methylene/ethylene 4-fluorophenylhydrazide derivatives to evaluate their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The compound 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide exhibited the highest inhibitory activity among the studied compounds (Koçyiğit-Kaymakçıoğlu et al., 2009).

Fluorophore Development for Biochemistry and Medicine

Ethyl 4-chloro-3-fluorobenzoate derivatives are utilized in the synthesis of efficient fluorophores. These fluorophores are widely used in biochemistry and medicine for studying various biological systems. A study synthesized new quinoline derivatives by reacting 2-chloro-4-methylquinolines with 2 and 4-aminobenzoic acids and ethyl 4-aminobenzoate, highlighting the potential of these derivatives in biochemistry (Aleksanyan & Hambardzumyan, 2013).

Protein Labeling Applications

Ethyl 4-chloro-3-fluorobenzoate derivatives have also found applications in protein labeling. One study described an efficient preparation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) based on ethyl 4-(trimethylammonium triflate)benzoate. This [18F]SFB was successfully used for labeling Avastin™ (Bevacizumab) through [18F]fluorobenzoylation, demonstrating its utility in radiopharmaceutical applications (Tang, Zeng, Yu, & Kabalka, 2008).

Herbicidal Activity

Ethyl 4-chloro-3-fluorobenzoate and its derivatives are also explored for their herbicidal properties. A study synthesized 3-Chloro-4-fluorobenzoylthiourea, derived from 3-chloro-4-fluorobenzoic acid, and found it to exhibit significant herbicidal activity. This indicates its potential use in agricultural applications (Liu Chang-chun, 2006).

Fluorobenzoic Acid Degradation Studies

In environmental science, ethyl 4-chloro-3-fluorobenzoate derivatives help in understanding the degradation processes of similar compounds. A study on the anaerobic transformation of phenol to benzoate by a microbial consortium used fluorophenols, including derivatives of ethyl 4-chloro-3-fluorobenzoate, to elucidate the degradation mechanism (Genthner, Townsend, & Chapman, 1989).

Safety And Hazards

Ethyl 4-chloro-3-fluorobenzoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Future Directions

As Ethyl 4-chloro-3-fluorobenzoate is primarily used for research and development , its future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

ethyl 4-chloro-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYPLEKPDBBLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648654
Record name Ethyl 4-chloro-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-3-fluorobenzoate

CAS RN

203573-08-4
Record name Benzoic acid, 4-chloro-3-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203573-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-chloro-3-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203573084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-chloro-3-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 4-chloro-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50-mL round-bottom flask was equipped with a magnetic stir bar, reflux condenser, thermometer, nitrogen inlet, and heating mantle attached to a temperature controller. The flask was charged with ethyl 2,4-dichloro-5-fluorobenzoate (5.09 g, 21.4 mmol) and copper powder (2.72 g, 42.8 mmol). Propionic acid (10 mL) was added, and the resulting mixture was heated to 135° C. The reaction was monitored by GC analysis and was judged to be complete when the starting material was no longer detectable (5 hours). Toluene (25 mL) was added as the reaction was cooled to room temperature. The resulting mixture was filtered, and the solids were washed with toluene. The filtrates were blue-green. The filtrates were combined and washed with 1M hydrochloric acid solution until the blue-green color disappeared. The resulting yellow organic layer was washed with water and dried over sodium sulfate. The solvent was removed by evaporation under reduced pressure. The residue was dried under vacuum to give 2.97 g of ethyl 4-chloro-3-fluorobenzoate as a pale yellow oil.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Stevens, J Li, EM Simmons, SR Wisniewski… - …, 2022 - ACS Publications
… electrophiles contributed to the model error evenly, as it was evident that 1H-indol-5-yl-N,N-dimethylsulfamate (1) performed the poorest while both ethyl 4-chloro-3-fluorobenzoate (2) …
Number of citations: 7 pubs.acs.org

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